molecular formula C6H2BrF4N B6160729 4-bromo-5-fluoro-2-(trifluoromethyl)pyridine CAS No. 1805249-20-0

4-bromo-5-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B6160729
CAS No.: 1805249-20-0
M. Wt: 243.98 g/mol
InChI Key: MAXDPUAKHCTLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-5-fluoro-2-(trifluoromethyl)pyridine is a type of substrate used in palladium-catalyzed α-arylation . It is a dihalogenated pyridine with a bromine and a fluorine . It is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .


Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives are synthesized through two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For example, 2-Bromo-4-fluoropyridine can be easily synthesized from 2-bromo-4-fluoropyridine reacting with bis (tributyltin) through Stille coupling .


Molecular Structure Analysis

The molecular formula of this compound is C6H3BrF3N . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

This compound acts as a reactant in the preparation of aminopyridines through amination reactions . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

4-Br-5-F-2-TFP is a versatile synthetic intermediate that is used in a variety of scientific applications. It is used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. In addition, 4-Br-5-F-2-TFP can be used as a catalyst or ligand in organic transformations and can be used to study the structure and reactivity of organic molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Br-5-F-2-TFP in lab experiments is its versatility. It is a versatile synthetic intermediate that can be used in a variety of scientific applications. In addition, it is relatively easy to synthesize and can be purified by recrystallization. However, it is important to note that 4-Br-5-F-2-TFP is not intended for use in humans or animals and should only be used in laboratory experiments.

Future Directions

The future directions for 4-Br-5-F-2-TFP are numerous. It can be used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. In addition, it can be used as a catalyst or ligand in organic transformations and can be used to study the structure and reactivity of organic molecules. Finally, it can be used to develop new methods for the synthesis of organic compounds and for the study of organic reactivity.

Synthesis Methods

4-Br-5-F-2-TFP can be synthesized by reacting 4-bromo-5-fluoroaniline with trifluoromethanesulfonic acid in the presence of a base such as potassium carbonate. The reaction is conducted at room temperature and yields a white solid product. The product is then purified by recrystallization from a solvent such as acetonitrile. This method has been reported to give yields of up to 80%.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-fluoro-2-(trifluoromethyl)pyridine involves the introduction of bromine, fluorine, and trifluoromethyl groups onto a pyridine ring.", "Starting Materials": [ "2-chloro-5-fluoropyridine", "bromine", "trifluoromethyl iodide", "potassium carbonate", "copper(I) iodide", "copper(II) sulfate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "acetone", "water" ], "Reaction": [ "Step 1: 2-chloro-5-fluoropyridine is reacted with sodium borohydride in the presence of copper(II) sulfate to yield 2-fluoro-5-hydroxymethylpyridine.", "Step 2: 2-fluoro-5-hydroxymethylpyridine is reacted with hydrochloric acid to yield 2-fluoro-5-chloromethylpyridine.", "Step 3: 2-fluoro-5-chloromethylpyridine is reacted with sodium hydroxide to yield 2-fluoro-5-methylpyridine.", "Step 4: 2-fluoro-5-methylpyridine is reacted with bromine in the presence of copper(I) iodide to yield 2-bromo-5-methylpyridine.", "Step 5: 2-bromo-5-methylpyridine is reacted with trifluoromethyl iodide in the presence of potassium carbonate to yield 4-bromo-5-fluoro-2-(trifluoromethyl)pyridine." ] }

1805249-20-0

Molecular Formula

C6H2BrF4N

Molecular Weight

243.98 g/mol

IUPAC Name

4-bromo-5-fluoro-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2BrF4N/c7-3-1-5(6(9,10)11)12-2-4(3)8/h1-2H

InChI Key

MAXDPUAKHCTLDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)F)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.